6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine
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Overview
Description
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ethers, which are known for their ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine typically involves multiple steps, including the formation of the macrocyclic ring and the introduction of the diamine groups. Common synthetic routes include:
Cyclization Reactions: The formation of the macrocyclic ring is often achieved through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of diamine groups can be achieved through functional group transformations, such as amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-24-crown-8: A similar macrocyclic ether known for its ability to form complexes with metal ions.
Dibenzo-18-crown-6: Another macrocyclic ether with a smaller ring size, used in similar applications.
Uniqueness
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is unique due to its larger ring size and the presence of diamine groups, which enhance its ability to form stable complexes and interact with biological targets.
Properties
Molecular Formula |
C22H30N2O7 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene-11,28-diamine |
InChI |
InChI=1S/C22H30N2O7/c23-17-1-3-19-21(15-17)30-13-9-27-10-14-31-22-16-18(24)2-4-20(22)29-12-8-26-6-5-25-7-11-28-19/h1-4,15-16H,5-14,23-24H2 |
InChI Key |
DCHGBGAZBICZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=CC(=C3)N)OCCO1 |
Origin of Product |
United States |
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